molecular formula C11H8F3N3O2 B042143 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 916975-92-3

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B042143
CAS No.: 916975-92-3
M. Wt: 271.19 g/mol
InChI Key: JMLCVCGQBRZYOZ-UHFFFAOYSA-N
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Description

Its structure features:

  • A methyl group at the 4-position of the imidazole ring.
  • A 3-nitro-5-(trifluoromethyl)phenyl group at the 1-position.

This compound is synthesized via condensation of 4-methylimidazole with a nitro-substituted aryl halide under polar aprotic solvents (e.g., DMF) at 70–130°C, followed by catalytic hydrogenation to yield intermediates like 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine (NCGC-8) . Its structural motifs—nitro (electron-withdrawing) and trifluoromethyl (lipophilic)—make it relevant for pharmaceutical and agrochemical applications, particularly in kinase inhibition and drug transporter studies .

Preparation Methods

Nucleophilic Aromatic Substitution via Halogenated Intermediates

Bromo-Fluoro-Benzotrifluoride as a Starting Material

A widely documented approach involves the reaction of 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in the presence of a strong base. Sodium hydride in N-methyl-2-pyrrolidinone (NMP) facilitates the substitution of the bromine atom at elevated temperatures (100–120°C), yielding 4-methyl-1-(3-fluoro-5-trifluoromethylphenyl)-1H-imidazole . Subsequent nitration using potassium nitrate in concentrated sulfuric acid introduces the nitro group at the meta position relative to the trifluoromethyl substituent .

Key Reaction Parameters:

  • Base: Sodium hydride (1.2–1.5 equivalents)

  • Solvent: NMP or DMF

  • Temperature: 100–120°C

  • Yield: 75–82% after recrystallization from heptane .

Comparative Table: Bromo vs. Fluoro Substrate Routes

ParameterBromo Substrate Route Fluoro Substrate Route
Starting Material3-Bromo-5-fluoro-benzotrifluoride1-Fluoro-3-nitro-5-trifluoromethylbenzene
CatalystNoneCuI or Pd/C
BaseNaHK2CO3
Reaction Time8–12 hours6–8 hours
Overall Yield68–75%72–80%

Reduction of Nitro Intermediates to Aniline Derivatives

While Compound III itself retains the nitro group, its reduction to 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine (Compound I) is a common subsequent step. This reduction is typically performed via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol or ethanol under 3–5 bar H2 pressure . The reaction proceeds quantitatively at 50–70°C, with the nitro group reduced to an amine.

Purification and Salt Formation

Recrystallization Strategies

Crude Compound III is often purified via recrystallization from heptane or ethyl acetate/hexane mixtures , achieving >99% purity . The high crystallinity of the nitro derivative facilitates this process, though care must be taken to avoid residual solvents, which can affect downstream reactions.

Hydrochloride Salt Formation for Enhanced Stability

In one patented method, the free base of Compound III is treated with hydrochloric acid to form a stable hydrochloride salt, which is isolated by filtration and dried under vacuum . This salt is particularly advantageous for long-term storage and avoids decomposition during subsequent synthetic steps.

Process Optimization and Scalability

Solvent Selection and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. NMP and DMF are preferred for their high polarity and ability to dissolve both aromatic substrates and imidazole derivatives . However, NMP offers better thermal stability at temperatures exceeding 100°C, reducing the risk of solvent degradation.

Catalytic Systems and Ligand Effects

Copper-mediated couplings benefit from the addition of 1,2-diamines (e.g., ethylene diamine) as coordinating ligands, which stabilize the Cu(I) catalyst and prevent aggregation . Palladium-based systems, though less common for Compound III, are critical in downstream reductions and require triphenylphosphine as a ligand for optimal activity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is primarily recognized for its role as an impurity in the synthesis of Nilotinib, a drug used to treat chronic myeloid leukemia (CML). The presence of this compound during the synthesis process can influence the efficacy and safety profiles of the final pharmaceutical product. Understanding its behavior during drug formulation is crucial for ensuring therapeutic effectiveness and minimizing adverse effects .

Kinase Inhibition

Research has indicated that compounds similar to this compound exhibit kinase inhibitory properties. Kinases are enzymes that play a vital role in signal transduction pathways and are often implicated in cancer progression. The compound’s structure suggests potential interactions with various kinases, making it a candidate for further investigation as a kinase inhibitor .

Case Study 1: Nilotinib Synthesis

In a study focused on the synthesis of Nilotinib, researchers monitored the formation of impurities, including this compound. The study emphasized the importance of controlling reaction conditions to minimize the formation of this impurity, thereby enhancing the purity and safety of Nilotinib used in clinical settings .

Case Study 2: Kinase Inhibitor Development

A recent investigation into novel kinase inhibitors highlighted compounds structurally related to this compound. These studies demonstrated that modifications to the imidazole ring could enhance selectivity and potency against specific kinases involved in cancer cell proliferation. The findings suggest that further optimization of this compound could lead to promising therapeutic agents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Nitro vs. Amino Groups

  • NCGC-7 vs. NCGC-8: NCGC-7: Contains a 3-nitro group on the phenyl ring. NCGC-8: The nitro group is reduced to an amino group, enhancing electron density and altering reactivity.

Styryl-Substituted Imidazoles

  • Compound 3h (): Structure: (E)-2-(4-Methoxystyryl)-1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-imidazole. The absence of a nitro group reduces electron-withdrawing effects compared to NCGC-5. Impact: Styryl groups improve planar geometry, which may enhance binding to hydrophobic enzyme pockets .

Benzaldehyde and Trifluoromethyl Derivatives

  • Compound 5 () :
    • Structure: 4-(1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazol-5-yl)benzaldehyde.
    • Key Differences: A benzaldehyde group at position 4 introduces aldehyde reactivity, enabling Schiff base formation. The biphenylmethyl group increases steric bulk compared to NCGC-6.
    • Impact : Enhanced steric hindrance may reduce metabolic degradation but limit membrane permeability .

Electronic and Physicochemical Properties

Compound Substituents (Position) LogP* Melting Point (°C) Key Spectral Data (1H NMR, δ ppm)
NCGC-7 (Main Compound) 3-NO₂, 5-CF₃ (phenyl) ~3.5† Not reported 8.80 (s, 1H, imidazole-H), 7.96–7.60 (m)
NCGC-8 3-NH₂, 5-CF₃ (phenyl) ~2.8† Not reported 6.95 (s, 1H, NH₂), 7.33 (s, imidazole-H)
2-(4-Methoxyphenyl)-5-CF₃-1H-imidazole () 4-OCH₃, 5-CF₃ 2.6 Not reported Aromatic δ 7.2–7.8 (methoxy at δ 3.8)
SB 202190 () 4-Fluorophenyl, pyridyl, hydroxyl ~3.1 Not reported Hydroxyl δ 5.75, pyridyl δ 8.80

*Predicted using XLogP3 ().
†Estimated based on substituent contributions.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in NCGC-7 lowers electron density at the phenyl ring compared to methoxy () or amino (NCGC-8) substituents, affecting reactivity in electrophilic substitution reactions.
  • Lipophilicity : The trifluoromethyl group in all compounds enhances lipophilicity (higher LogP), favoring blood-brain barrier penetration.

Comparison :

  • NCGC-7’s synthesis is optimized for nitro retention, whereas styryl derivatives require transition-metal catalysis for C–C bond formation.

Biological Activity

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H8_{8}F3_3N3_3O2_2
  • Molecular Weight : 271.20 g/mol
  • CAS Number : 916975-92-3

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this imidazole derivative may inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, it has been shown to have a notable effect on MCF cell lines, with flow cytometry results demonstrating increased apoptosis rates when treated with the compound .
  • Antimicrobial Properties : Research has highlighted its potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria. The compound's structure suggests that it may interfere with bacterial cell wall synthesis or function .
  • Enzyme Inhibition : It has been identified as a potent inhibitor of various kinases, including phosphoinositide 3-kinases (PI3K), which play a crucial role in cellular signaling pathways related to growth and survival .

The biological effects of this compound can be attributed to its ability to modulate several key cellular pathways:

  • Inhibition of PI3K/mTOR Pathway : This pathway is critical for cell growth and proliferation. Inhibiting this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways, which is essential for its anticancer properties .
  • Antimicrobial Mechanisms : The exact mechanisms are still under investigation, but it is hypothesized that the compound disrupts bacterial membrane integrity or inhibits essential metabolic pathways within microbial cells .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in MCF cells ,
AntimicrobialEffective against S. aureus
Kinase InhibitionInhibits PI3K with IC50_{50} = 53 nM

Case Study: Anticancer Efficacy

In a study examining the anticancer efficacy of various imidazole derivatives, this compound demonstrated significant cytotoxicity against MCF7 breast cancer cells. The compound was administered at varying concentrations, revealing an IC50_{50} value that indicates substantial potency compared to standard chemotherapeutics .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this imidazole derivative revealed its effectiveness against multiple bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, confirming its potential as an antimicrobial agent .

Q & A

Basic Question: What are the common synthetic routes for preparing 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole?

Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting a pre-functionalized imidazole precursor with a nitro- and trifluoromethyl-substituted aryl halide under aqueous micellar catalysis. For example, details a procedure using Pd/C (0.4 mol%) and 2 wt% TPGS-750-M/H₂O at 55°C under hydrogen, achieving complete conversion of starting materials. Key steps include:

  • Selection of aryl halides with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance reactivity.
  • Use of green solvents (e.g., aqueous micellar systems) to improve sustainability .

Advanced Question: How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Answer:
Optimization strategies include:

  • Catalyst screening : Testing palladium complexes (e.g., Pd(OAc)₂, PdCl₂) or ligands (e.g., XPhos) to enhance regioselectivity.
  • Solvent effects : Comparing polar aprotic solvents (DMF, DMSO) with micellar systems (TPGS-750-M/H₂O) to balance reaction rate and environmental impact .
  • Temperature gradients : Conducting reactions at 50–70°C to mitigate side reactions from nitro-group instability.
  • Real-time monitoring : Using TLC or GC-MS to track intermediate formation and adjust reaction timelines dynamically .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and purity. For example, aromatic protons in the imidazole ring typically resonate at δ 7.2–8.5 ppm, while trifluoromethyl groups appear as singlets in ¹⁹F NMR .
  • IR spectroscopy : Detection of nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .
  • Elemental analysis : Validation of C, H, N percentages (e.g., theoretical vs. experimental values) to confirm stoichiometry .

Advanced Question: How can X-ray crystallography resolve contradictions between computational models and experimental data?

Answer:
X-ray crystallography provides unambiguous structural data. For example:

  • SHELX refinement : Use SHELXL for small-molecule refinement to resolve discrepancies in bond lengths or angles predicted by DFT calculations .
  • Dihedral angle analysis : Compare experimental angles (e.g., 12.65° between imidazole and fluoromethoxy-substituted benzene in ) with computational models to validate conformational stability .
  • Hydrogen bonding networks : Identify weak intermolecular interactions (C–H⋯F/N) that may not be captured in gas-phase simulations .

Basic Question: What biological or pharmacological activities are associated with structurally similar imidazole derivatives?

Answer:
Related compounds exhibit:

  • Enzyme inhibition : Factor Xa inhibitors (e.g., razaxaban in ) with trifluoromethyl and nitro groups enhancing target affinity .
  • Antimicrobial activity : Imidazole-thiazole hybrids (e.g., ) show efficacy against Gram-positive bacteria via membrane disruption.
  • Ion channel modulation : TRPV2 activation by 2-aminoethoxydiphenyl borate is inhibited by trifluoromethyl-substituted imidazoles, suggesting potential neuropharmacological applications .

Advanced Question: How can researchers design assays to evaluate the biological activity of this compound?

Answer:

  • Target-specific assays : Use factor Xa enzymatic assays (see ) with fluorogenic substrates (e.g., Boc-Glu-Gly-Arg-AMC) to measure inhibition kinetics.
  • Cellular uptake studies : Employ fluorescence microscopy with labeled analogs to assess permeability (e.g., Caco-2 monolayers).
  • Toxicity profiling : Screen against HEK293 or HepG2 cells using MTT assays, noting IC₅₀ values relative to positive controls .

Advanced Question: How should researchers address contradictions between spectroscopic data and computational predictions?

Answer:

  • Validation protocols :
    • Compare experimental NMR shifts (e.g., δ 7.8 ppm for imidazole protons) with DFT-calculated chemical shifts using software like Gaussian or ADF .
    • Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on tautomerism, which may alter spectral profiles .
  • Error analysis : Quantify deviations in bond lengths (≤0.02 Å) and angles (≤2°) between crystallographic data and computational models .

Basic Question: What safety precautions are necessary when handling intermediates during synthesis?

Answer:

  • Nitro-group hazards : Avoid thermal shock or friction, as nitro-substituted compounds are potentially explosive.
  • Fluorinated waste disposal : Use PTFE-lined containers for trifluoromethyl byproducts to prevent environmental contamination .
  • Personal protective equipment (PPE) : Wear nitrile gloves and fume hoods to mitigate exposure to aromatic amines or boronic acids .

Q. Table 1: Key Physicochemical Data

PropertyValue/DescriptionReference
Melting Point167–168°C (similar to compound 5 in )
¹H NMR (DMSO-d₆)δ 8.2 (s, 1H, imidazole), 7.5–8.1 (m, Ar-H)
Elemental Analysis (C, H, N)Theoretical: C 48.5%, H 2.8%, N 14.1%

Properties

IUPAC Name

4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8F3N3O2/c1-7-5-16(6-15-7)9-2-8(11(12,13)14)3-10(4-9)17(18)19/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLCVCGQBRZYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80589949
Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
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Molecular Weight

271.19 g/mol
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CAS No.

916975-92-3
Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
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Record name 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
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Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
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Record name 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 1-bromo-3-nitro-5-trifluoromethyl-benzene (4.05 g, 15 mmol), 4-methyl-1H-imidazole (2.01 g, 24 mmol, 98%), and potassium carbonate (3.73 g, 27 mmol) in N,N-dimethylformamide (10 mL) are added ethylenediamine (0.141 mL, 2.1 mmol) and copper(I) iodide (0.204 g, 1.05 mmol). The vigorously stirred mixture is heated to 110° C. for 23 hours. After that, most of the 1-bromo-3-nitro-5-trifluoromethyl-benzene is converted, and the suspension is allowed to cool down to room temperature. The mixture is diluted with tert-butyl methyl ether (30 mL) and 5% aqueous NaCl solution (30 mL) and isopropyl acetate (15 mL) are added. The aqueous layer is separated and extracted with a mixture of tert-butyl methyl ether (10 mL) and isopropyl acetate (5 mL). The organic layers are combined and filtered. The filtrate is washed with water (10 mL), treated for 5 minutes with ethylenediamine (0.303 mL), washed with water (10 mL), 5% aqueous sodium metabisulfite solution (10 mL) and water (10 mL) before it is treated with activated carbon (1.2 g) at room temperature for 1 hour. The suspension is filtered using filter aid, and the filtrate is evaporated to dryness under reduced pressure to give a clear, red-brown oil which solidifies upon standing at room temperature. The obtained solid is purified by column chromatography on silica gel eluting with a 4:5 mixture of ethyl acetate and hexane (in the presence of 0.5 volume % of triethylamine) to afford mainly 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole as a pale yellow solid. Yield: 21.1% (HPLC purity: 96.7 area %) Melting point: 118-119° C.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.141 mL
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
0.204 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 4-methyl-1H-imidazole (1.178 g, 14.35 mmol) in DMF (15 mL) was added to a solution of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (2 g, 9.56 mmol) in DMF (15 mL). Cs2CO3 (6.23 g, 19.13 mmol) was added and the mixture was stirred at 80° C. for 8 h. The mixture was cooled to rt and then the solution was concentrated and distributed between EA and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The crude material was purified by silica column chromatography (PE/EA=5:1). All fractions found to contain product by TLC (PE/EA=1:1, Rf=0.5) were combined and concentrated to yield a light yellow solid of 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole (800 mg, 2.95 mmol, 30.8% yield): 1H NMR (400 MHz, CD3OD) δ 8.61-8.78 (m, 1H), 8.44-8.51 (m, 1H), 8.31-8.39 (m, 2H), 7.55 (s, 1H), 2.27 (s, 3H); ES-LCMS m/z 272.0 (M+H).
Quantity
1.178 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Cs2CO3
Quantity
6.23 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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